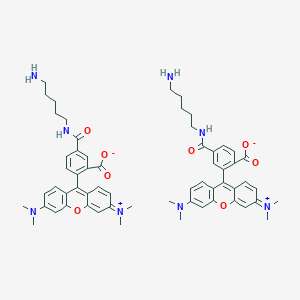

TMR cadaverine

Description

Properties

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TMR-Cadaverine: An In-Depth Technical Guide to its Fluorescence Properties and Applications

This guide provides a comprehensive technical overview of Tetramethylrhodamine-Cadaverine (TMR-Cadaverine), a versatile fluorescent probe with significant applications in biological research and drug development. We will delve into the core fluorescence properties of this molecule, provide detailed protocols for its use, and offer insights grounded in practical laboratory experience.

Introduction: The Power of TMR-Cadaverine in Biological Inquiry

TMR-Cadaverine is a derivative of the bright, orange-fluorescent dye tetramethylrhodamine (TMR), which is widely used for cellular imaging.[1] The key feature of TMR-Cadaverine is the incorporation of a cadaverine linker, a five-carbon diamine.[2][3] This primary amine group serves as a reactive handle for various bioconjugation strategies, most notably as a substrate for transglutaminases.[4][5] This allows for the specific and covalent labeling of proteins and other biomolecules, enabling researchers to visualize, track, and quantify their targets within complex biological systems.

The TMR fluorophore itself is a xanthene dye, structurally related to fluorescein but with key substitutions that shift its spectral properties to longer wavelengths and impart greater photostability and pH insensitivity compared to dyes like fluorescein.[6] These characteristics make TMR-based probes, including TMR-Cadaverine, robust tools for a range of fluorescence microscopy and quantitative assay applications.[3][7]

Core Fluorescence Properties of TMR-Cadaverine

Understanding the spectral characteristics of a fluorophore is paramount for designing and executing successful fluorescence-based experiments. The key fluorescence properties of TMR-Cadaverine are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~552 nm | [5] |

| Emission Maximum (λem) | ~578 nm | [5] |

| Recommended Excitation Source | 532 nm or 546 nm laser lines | [1] |

| Appearance | Red solid | [5] |

| Solubility | Soluble in DMSO and DMF | [7][8] |

Expert Insight: The choice of excitation source is critical for maximizing the fluorescence signal while minimizing phototoxicity and background autofluorescence. The 532 nm laser line is a common and effective choice for exciting TMR-Cadaverine.[1] It is also important to note that while TMR dyes are generally photostable, excessive laser power can still lead to photobleaching. Therefore, it is always advisable to use the lowest laser power necessary to obtain a satisfactory signal-to-noise ratio.

Quantum Yield and Fluorescence Lifetime: A Deeper Dive

-

Quantum Yield (Φ): The quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For TMR conjugated to biomolecules, the quantum yield can be influenced by the local environment. However, TMR is known to be a bright fluorophore with a relatively high quantum yield. While an exact value for TMR-cadaverine is not specified, a quantum yield in the range of 0.3-0.5 is a reasonable expectation for TMR conjugates in aqueous environments. It is important to experimentally determine the quantum yield for specific conjugates if high quantitative accuracy is required.

-

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For TMR and its derivatives, the fluorescence lifetime is typically in the range of 2 to 5 nanoseconds (ns).[1] For instance, the free dye in solution has been measured to have a lifetime of approximately 2.4 ns.[1] When conjugated to macromolecules, this lifetime can increase.[1] This property is particularly useful in advanced fluorescence microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Applications and Experimental Protocols

TMR-Cadaverine's primary utility lies in its ability to be site-specifically incorporated into biomolecules. This is most commonly achieved through enzymatic labeling with transglutaminase or by chemical conjugation to reactive carbonyl groups.

Transglutaminase-Mediated Protein Labeling

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine residue.[9] Crucially, TGases can also utilize primary amine-containing small molecules, such as TMR-Cadaverine, as substrates, leading to their covalent attachment to specific glutamine residues in a target protein.[4][5] This method is particularly powerful when used with proteins that have been engineered to contain a "Q-tag," a short peptide sequence rich in glutamine residues that are highly susceptible to TGase-mediated labeling.[10]

Caption: Workflow for transglutaminase-mediated protein labeling with TMR-Cadaverine.

-

Reagent Preparation:

-

Dissolve the Q-tagged target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of TMR-Cadaverine (e.g., 10 mM in anhydrous DMSO). Store protected from light at -20°C.[8]

-

Reconstitute the transglutaminase enzyme according to the manufacturer's instructions.

-

Prepare a stock solution of CaCl₂ (e.g., 100 mM).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following components in order:

-

Q-tagged protein (to a final concentration of 1-10 µM).

-

TMR-Cadaverine (to a final concentration of 100-500 µM).

-

CaCl₂ (to a final concentration of 5-10 mM).

-

Transglutaminase (to a final concentration of 0.5-2 µM).

-

-

The final reaction volume can be adjusted as needed.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each specific protein.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 20 mM to sequester the Ca²⁺ ions, which are essential for most transglutaminase activity.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted TMR-Cadaverine and the transglutaminase by methods such as:

-

Gel filtration chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer.

-

Spin columns: Commercially available spin columns can also be used for rapid purification.

-

-

-

Analysis and Characterization:

-

SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. Visualize the TMR fluorescence by imaging the gel on a fluorescence scanner using the appropriate excitation and emission filters before Coomassie or silver staining to visualize the total protein.

-

Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the TMR fluorophore at its absorbance maximum (~552 nm).

-

Fluorescence Microscopy: If the protein is to be used in cellular imaging, it can now be introduced into cells or used to label cellular structures.

-

Trustworthiness through Self-Validation: A crucial negative control for this protocol is to perform the entire procedure without the addition of the transglutaminase enzyme. In the absence of the enzyme, no covalent labeling of the target protein with TMR-Cadaverine should occur. Another important control is to use a mutant version of the target protein where the glutamine residues in the Q-tag have been replaced with a non-reactive amino acid like alanine.

Chemical Conjugation to Aldehydes and Ketones

The primary amine of TMR-Cadaverine can also be used for chemical conjugation to molecules containing aldehyde or ketone groups. This reaction forms a Schiff base, which can then be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[11][12]

Caption: Reaction scheme for the conjugation of TMR-Cadaverine to an aldehyde.

-

Reaction Setup: Dissolve the aldehyde or ketone-containing molecule and a 1.5 to 5-fold molar excess of TMR-Cadaverine in a suitable buffer (e.g., 100 mM MES or HEPES, pH 6.0-7.0).

-

Schiff Base Formation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 5-10 mM.

-

Incubation: Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C.

-

Purification: Purify the labeled conjugate using appropriate chromatographic techniques to remove excess reagents.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive transglutaminase | Ensure the enzyme is stored correctly and has not expired. Test enzyme activity with a known substrate. |

| Inaccessible Q-tag | The Q-tag on the target protein may be sterically hindered. Consider redesigning the protein construct to place the tag in a more accessible location (e.g., at the N- or C-terminus). | |

| Suboptimal reaction conditions | Optimize the concentrations of all reactants (protein, TMR-Cadaverine, TGase, Ca²⁺), as well as the reaction time and temperature. | |

| High Background Fluorescence | Incomplete removal of unreacted TMR-Cadaverine | Improve the purification step. Use a longer desalting column or perform an additional purification step. |

| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) in your experimental setup, especially for cell-based assays. | |

| Precipitation of the Labeled Protein | Over-labeling of the protein | Reduce the molar excess of TMR-Cadaverine in the labeling reaction. Over-labeling can alter the protein's solubility. |

Conclusion and Future Perspectives

TMR-Cadaverine is a powerful and versatile fluorescent probe that offers a reliable means for labeling biomolecules, particularly through the highly specific transglutaminase-mediated approach. Its bright and photostable fluorescence makes it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. As our understanding of biological processes becomes more nuanced, the ability to precisely label and track specific proteins in their native environment will continue to be a critical research tool. TMR-Cadaverine, with its robust chemical and photophysical properties, is well-positioned to remain a valuable component of the researcher's molecular toolbox.

References

-

Gautier, A., et al. (2008). A frequency Domain Phase/Modulation Technique for Intracellular Multicomponent Fluorescence Analysis: Technical Approach and Pharmacological Applications. ResearchGate. Available from: [Link]

-

Strop, P. (2014). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins. Proceedings of the National Academy of Sciences, 111(43), 15362-15367. Available from: [Link]

-

Wikipedia. Cadaverine. Available from: [Link]

-

Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 128(13), 4542-4543. Available from: [Link]

-

Rahim, M. K., et al. (2022). Phasor Analysis of Fluorescence Lifetime Enables Quantitative Multiplexed Molecular Imaging of Three Probes. Analytical Chemistry, 94(41), 14185–14194. Available from: [Link]

-

Chen, Y., et al. (2018). Development of a high quantum yield dye for tumour imaging. Chemical Communications, 54(84), 11908-11911. Available from: [Link]

-

PubChem. Cadaverine. Available from: [Link]

-

Keeble, A. H., et al. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. PLoS One, 13(5), e0197558. Available from: [Link]

-

Keeble, A. H., et al. (2018). (PDF) Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. ResearchGate. Available from: [Link]

-

Sivaraman, A., et al. (2024). Trace level detection of putrescine and cadaverine in food samples using a novel rhodanine-imidazole dyad and evaluation of its biological properties. Journal of Hazardous Materials, 465, 136445. Available from: [Link]

-

Carrico, I. S., et al. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Chemical Biology, 3(6), 321-322. Available from: [Link]

-

Danos, A., et al. (2019). Simultaneous enhancement of thermally activated delayed fluorescence and photoluminescence quantum yield via homoconjugation. Journal of Materials Chemistry C, 7(29), 8848-8854. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cadaverine - Wikipedia [en.wikipedia.org]

- 3. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5(6)-TAMRA cadaverine | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. biotium.com [biotium.com]

- 9. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TMR cadaverine [5-(6)-((N-(5-AMinopentyl)aMino)carbonyl)tetraMethylrhodaMine] | 159311-67-8 [chemicalbook.com]

- 12. Tetramethylrhodamine Cadaverine, 5-(and-6)-((N-(5-Aminopentyl) Amino) Carbonyl) Tetramethylrhodamine, mixed isomers 10 mg [thermofisher.com]

An In-Depth Technical Guide to TMR-Cadaverine: Spectroscopic Properties and Applications

Abstract

This technical guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Cadaverine, a vital fluorescent probe in modern biological research and drug development. We delve into the core spectroscopic characteristics, including its excitation and emission spectra, and explore the critical factors that influence its fluorescent properties. This guide offers field-proven insights into its primary application as a substrate for transglutaminase enzymes, providing detailed, step-by-step protocols for robust and reproducible assays. Furthermore, we will discuss its utility in bioconjugation and labeling strategies. The content herein is structured to equip researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required to effectively integrate TMR-cadaverine into their experimental workflows.

Introduction: The Role and Significance of TMR-Cadaverine

Tetramethylrhodamine (TMR) is a bright, orange-fluorescent dye that has become one of the most popular fluorophores used in various bioconjugation applications.[1][2] When conjugated with cadaverine—a five-carbon diamine—it becomes a versatile tool with a primary amine group that can be utilized in a variety of labeling and detection methodologies.

The resulting molecule, TMR-cadaverine (full name: 5-(and-6-)-((N-(5-Aminopentyl)amino)carbonyl)tetramethylrhodamine), is particularly valuable as a fluorescent substrate for transglutaminases (TGs).[1][2] These enzymes catalyze the formation of an isopeptide bond between a glutamine residue and a lysine residue in proteins, a process crucial in numerous biological phenomena, including tissue regeneration, cell differentiation, and apoptosis. TMR-cadaverine acts as an amine donor, allowing its fluorescent moiety to be incorporated into proteins or peptides, providing a direct and quantifiable measure of TG activity.

Beyond its use in TG assays, the terminal primary amine of TMR-cadaverine allows it to be coupled to various molecules.[3][4] It can be conjugated to activated carboxylic acid groups (e.g., NHS esters) or sulfonyl chlorides, and can also react with aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative.[5][6][] This versatility makes it a valuable building block for creating custom fluorescent probes and bioconjugates.[1][2]

Spectroscopic Profile of TMR-Cadaverine

The utility of any fluorophore is fundamentally defined by its excitation and emission spectra. Understanding these properties is critical for designing experiments, selecting appropriate instrumentation, and minimizing crosstalk with other fluorescent molecules.

2.1. Excitation and Emission Maxima

The spectral properties of TMR-cadaverine can vary slightly depending on the solvent environment and whether it is a single isomer or a mixture.

| Compound | Solvent | Excitation (λEx) Maximum | Emission (λEm) Maximum | Source |

| 5(6)-TAMRA Cadaverine | Not Specified | 552 nm | 578 nm | [1] |

| 5(6)-TAMRA Cadaverine | Methanol (MeOH) | 544 nm | 571 nm | [4][5] |

| 5-TAMRA Cadaverine | Not Specified | 553 nm | 575 nm | [] |

| Tetramethylrhodamine Ethyl Ester (TMRE) | Ethanol | 551 nm | 578 nm | [8] |

| Tetramethylrhodamine Ethyl Ester (TMRE) | Lipid Vesicles | 560.5 nm | 588 nm | [8] |

Table 1: Summary of TMR-Cadaverine and related TMR derivative spectral properties.

The data indicates that TMR-cadaverine typically exhibits an excitation maximum in the range of 544-553 nm and an emission maximum between 571-578 nm . This places its fluorescence firmly in the orange-red region of the visible spectrum. The slight variations observed are primarily due to the solvent environment, a key factor that researchers must consider.

2.2. Factors Influencing Fluorescence Properties

The quantum yield and spectral profile of TMR-cadaverine are not static. Several environmental and structural factors can significantly alter its fluorescence, and an awareness of these is essential for accurate and reproducible data collection.

-

Solvent Polarity and Viscosity: As evidenced by the data in Table 1, the polarity of the solvent can shift the excitation and emission peaks. Generally, more polar solvents can lead to shifts in the spectra. Increased solvent viscosity can also impact fluorescence by restricting molecular movement, which can sometimes lead to an increase in quantum yield.

-

pH: The pH of the solution can affect the fluorescence of rhodamine dyes.[9] For instance, in acidic solutions, the fluorescence of some related compounds can be quenched.[9] It is crucial to maintain a stable and appropriate pH in experimental buffers, typically a neutral or slightly alkaline pH for optimal fluorescence.[9]

-

Concentration and Self-Quenching: At high concentrations, TMR molecules can form non-fluorescent ground-state dimers.[10][11] This phenomenon, known as self-quenching or static quenching, leads to a decrease in fluorescence intensity.[10] This is a critical consideration in labeling experiments, as a high degree of labeling on a protein can lead to reduced signal. The distance for TMR self-quenching is in the range of 15-20 Å.[10]

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield.[12] This is due to an increased likelihood of non-radiative decay pathways (e.g., through molecular collisions and vibrations).[12] Therefore, maintaining a constant temperature during measurements is vital for comparative studies.

-

Photobleaching: Like all fluorophores, TMR is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. To mitigate this, exposure to the excitation light source should be minimized.[13]

Core Application: Transglutaminase Activity Assay

A primary and powerful application of TMR-cadaverine is in the real-time monitoring of transglutaminase (TG) activity. The assay is based on the Ca²⁺-dependent incorporation of the fluorescent amine, TMR-cadaverine, into a glutamine-containing protein or peptide substrate.

3.1. Assay Principle

The enzymatic reaction involves the TG enzyme forming a covalent bond between the γ-carboxyamide group of a glutamine residue on a substrate protein (e.g., N,N-dimethylcasein) and the primary amine of TMR-cadaverine. The incorporation of the TMR moiety onto the larger protein results in a change in the fluorescent signal, which can be monitored over time to determine the reaction kinetics.

3.2. Detailed Experimental Protocol

This protocol provides a robust framework for a microplate-based fluorescence assay to measure TG activity.

Materials:

-

TMR-Cadaverine

-

Transglutaminase enzyme (e.g., microbial or tissue TG2)

-

Substrate protein (e.g., N,N-dimethylcasein)

-

Assay Buffer: e.g., 50-100 mM Tris-HCl, pH 7.5-8.5[14]

-

Calcium Chloride (CaCl₂) solution (e.g., 100 mM stock)

-

Dithiothreitol (DTT) (optional, to maintain a reducing environment for TG2)[14][15]

-

Black, clear-bottom 96-well microplates[15]

-

Fluorescence microplate reader with appropriate filters (Excitation ~540-550 nm, Emission ~570-580 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of TMR-cadaverine (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.[4]

-

Prepare the assay buffer. If using TG2, supplement the buffer with DTT to a final concentration of 1-5 mM.[14]

-

Prepare a stock solution of the substrate protein (e.g., 10 mg/mL N,N-dimethylcasein) in the assay buffer.

-

Prepare a stock solution of the TG enzyme in a suitable buffer. The optimal concentration must be determined empirically.

-

Prepare a working solution of CaCl₂.

-

-

Assay Setup:

-

In each well of the 96-well plate, prepare the reaction mixture. The final volume is typically 100-200 µL.

-

A typical reaction mixture contains:

-

Substrate protein (e.g., final concentration of 0.25 mg/mL)

-

TMR-Cadaverine (e.g., final concentration of 10-50 µM)

-

DTT (if required)

-

Assay Buffer

-

-

Include appropriate controls:

-

No-Enzyme Control: Contains all components except the TG enzyme.

-

No-Substrate Control: Contains all components except the substrate protein.

-

No-Calcium Control: Contains all components but replace CaCl₂ with a chelator like EDTA to confirm Ca²⁺-dependence.

-

-

-

Initiation and Measurement:

-

Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).[15]

-

Initiate the reaction by adding the TG enzyme or CaCl₂ to each well.

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve. This rate is proportional to the TG activity.

-

Broader Applications in Bioconjugation

The primary amine on TMR-cadaverine makes it a valuable reagent for labeling various biomolecules.

-

Protein and Peptide Labeling: TMR-cadaverine can be coupled to carboxylic acid groups on proteins or peptides using carbodiimide chemistry (e.g., with EDC).[3][6][] This allows for the creation of fluorescently tagged proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.

-

Surface Modification: The amine group can be used to attach the TMR fluorophore to surfaces that have been functionalized with reactive groups like NHS esters, enabling the development of fluorescent biosensors and microarrays.

Conclusion

TMR-cadaverine is a robust and versatile fluorescent probe with well-characterized spectroscopic properties. Its utility as a substrate for transglutaminase has made it an indispensable tool for studying the activity of this important class of enzymes. A thorough understanding of its excitation and emission spectra, along with the environmental factors that can influence its fluorescence, is paramount for designing and executing successful experiments. By following validated protocols and maintaining rigorous controls, researchers can leverage the capabilities of TMR-cadaverine to gain critical insights in a wide range of biological and biomedical applications.

References

-

Roy, R., et al. (2018). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å. Chemical Communications, 54(83), 11811-11814. [Link]

-

BMG Labtech. Real-time fluorescence assay for monitoring transglutaminase activity. [Link]

-

Lee, J., et al. (2006). A Rapid Transglutaminase Assay for High-Throughput Screening Applications. Journal of Biomolecular Screening, 11(7), 838-843. [Link]

-

Potentiometric Probes. TMRE (TetraMethylRhodamine Ethyl Ester) - Potentiometric Probes Voltage-Sensitive Dye. [Link]

-

Sokullu, E., et al. (2010). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Preparative Biochemistry and Biotechnology, 40(4), 297-307. [Link]

-

Corrie, J. E., et al. (2015). Photophysical characterization of interchromophoric interactions between rhodamine dyes conjugated to proteins. Biophysical Journal, 109(1), 102-113. [Link]

-

Kim, H., et al. (2012). Assay of transglutaminase activity by electrophoretic removal of the unreacted monodansyl cadaverine. Analytical Biochemistry, 421(1), 370-372. [Link]

-

Shapiro, A. B. (2019). Answer to "What is the best protocol for evaluate TMR-peptide?". ResearchGate. [Link]

-

Vidya-mitra. (2018, March 9). Factors affecting Fluorescence [Video]. YouTube. [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. TMR cadaverine [5-(6)-((N-(5-AMinopentyl)aMino)carbonyl)tetraMethylrhodaMine] | 159311-67-8 [chemicalbook.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. vectorlabs.com [vectorlabs.com]

- 8. TMRE (TetraMethylRhodamine Ethyl Ester) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]

- 9. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 10. Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

Introduction: The Molecular Toolkit of TMR Cadaverine

An In-Depth Technical Guide to the Applications of Tetramethylrhodamine (TMR) Cadaverine in Molecular Biology

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tetramethylrhodamine (TMR) cadaverine, a versatile fluorescent probe. We will delve into its core properties, explore its principal applications, and provide field-proven protocols to empower your research. The focus is not merely on procedural steps but on the underlying principles that ensure robust and reproducible results.

TMR (Tetramethylrhodamine) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores.[1][2] The key to the utility of TMR cadaverine lies in its unique bifunctional structure: a photostable fluorophore (TMR) is linked to a cadaverine (1,5-diaminopentane) moiety. This cadaverine portion provides a terminal primary amine, which serves as a reactive handle for a variety of biochemical reactions.[3] This elegant design makes this compound an indispensable tool for fluorescently labeling and tracking biomolecules.

The molecule is typically available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, or as purified single isomers.[1][2] While the mixed isomer is suitable for many applications, single isomers can provide better resolution in HPLC purification of labeled peptides and nucleotides.[4]

Core Physicochemical and Spectral Properties

A thorough understanding of this compound's properties is critical for experimental design, particularly for selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₄N₄O₄ | [5][6] |

| Molecular Weight | ~514.62 g/mol (for mixed isomers) | [5] |

| Appearance | Dark purple/red solid | [1][6] |

| Solubility | Soluble in DMSO and DMF | [1][5][6] |

| Excitation Maximum (λex) | ~544-552 nm | [1][5] |

| Emission Maximum (λem) | ~571-578 nm | [1][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [6][7] |

Primary Application: A Substrate for Transglutaminase Activity

One of the most powerful applications of this compound is as a fluorescent substrate for transglutaminases (TGs). TGs are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine residue in a protein.[8][9] this compound, with its exposed primary amine, effectively mimics an amine donor substrate.

When incubated with a TG and a protein containing accessible glutamine residues, the enzyme covalently incorporates this compound onto the protein. This "transamidation" reaction results in a stable, fluorescently labeled protein, providing a direct and quantifiable measure of TG activity.[1][2]

Mechanism of Transglutaminase-Mediated Labeling

The process is a two-step enzymatic reaction. First, the TG forms a thioester intermediate with a glutamine residue on the substrate protein. Second, the this compound's primary amine attacks this intermediate, leading to the formation of a stable isopeptide bond and regenerating the active enzyme.

Caption: Transglutaminase-mediated protein labeling with this compound.

Experimental Protocol: Fluorescent Assay for Transglutaminase Activity

This protocol provides a framework for measuring TG activity by quantifying the incorporation of this compound into a generic protein substrate like N,N-dimethylcasein.

A. Materials and Reagents

-

Transglutaminase 2 (TG2), human recombinant

-

This compound (stock solution: 10 mM in anhydrous DMSO)

-

N,N-dimethylcasein (stock solution: 10 mg/mL in water)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

-

Activator Solution: 100 mM CaCl₂

-

Reducing Agent: 50 mM Dithiothreitol (DTT)

-

Stop Solution: 250 mM Ethylenediaminetetraacetic acid (EDTA)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: ~545 nm, Emission: ~575 nm)

B. Step-by-Step Methodology

-

Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 100 µL reaction, combine the following, vortexing gently after each addition:

-

58 µL Deionized Water

-

20 µL Assay Buffer (5x)

-

10 µL N,N-dimethylcasein (10 mg/mL)

-

2 µL DTT (50 mM)

-

5 µL this compound (10 mM stock, diluted 1:10 in Assay Buffer to 1 mM working solution)

-

-

Initiate Reaction:

-

Pipette 95 µL of the Reaction Master Mix into each well of the 96-well plate.

-

Add 5 µL of the transglutaminase enzyme solution (at desired concentration) to the appropriate wells to start the reaction. For a negative control, add 5 µL of Assay Buffer instead of the enzyme.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically based on enzyme concentration and activity. Protect the plate from light during incubation.

-

-

Stop Reaction:

-

Add 10 µL of Stop Solution (250 mM EDTA) to each well to chelate the Ca²⁺ and inactivate the enzyme.

-

-

Quantification:

-

Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for TMR.

-

C. Expected Outcome and Interpretation

Wells containing active transglutaminase will show a significant increase in fluorescence compared to the negative control wells. The fluorescence intensity is directly proportional to the amount of this compound incorporated into the casein, and thus, to the enzyme's activity.

Application as a Building Block for Bioconjugation

The primary amine of this compound is a versatile functional group for covalently linking the TMR fluorophore to other biomolecules, a process known as bioconjugation.[1][2] This is particularly useful for labeling proteins, peptides, or amine-reactive polymers that lack suitable glutamine residues for TG-mediated labeling.

Bioconjugation via Carbodiimide Chemistry

The most common method involves coupling the amine of this compound to a carboxylic acid group on a target molecule.[10] This reaction is mediated by a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine of this compound, forming a stable amide bond.

Caption: Protein bioconjugation workflow using this compound and EDC.

Experimental Protocol: Labeling a Protein with this compound via EDC

This protocol describes the labeling of a protein (e.g., an antibody) containing accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

A. Materials and Reagents

-

Protein to be labeled (e.g., BSA at 10 mg/mL in PBS)

-

This compound (10 mM stock in anhydrous DMSO)

-

EDC (100 mM stock in anhydrous DMSO, prepare fresh)

-

N-hydroxysuccinimide (NHS) (100 mM stock in anhydrous DMSO, prepare fresh) - Optional but recommended to improve efficiency and stability of the active intermediate.

-

Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

B. Step-by-Step Methodology

-

Prepare Protein: Exchange the buffer of the protein solution into the Reaction Buffer (0.1 M MES, pH 6.0) using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.

-

Set up Labeling Reaction:

-

In a microcentrifuge tube, add the protein solution.

-

Add this compound from the stock solution. A 10- to 20-fold molar excess of dye over protein is a good starting point.

-

Optional: Add NHS to the same final concentration as EDC.

-

Add EDC to initiate the reaction. A 5- to 10-fold molar excess of EDC over this compound is recommended.

-

Example: For 1 mL of a 5 mg/mL BSA solution (~75 µM), you might add 15 µL of 10 mM this compound (150 µM final), 75 µL of 10 mM EDC (750 µM final), and 75 µL of 10 mM NHS.

-

-

Incubation:

-

Incubate the reaction for 2 hours at room temperature, protected from light. Gentle mixing (e.g., on a rotator) is recommended.

-

-

Purification:

-

Separate the labeled protein from the unreacted this compound and reaction byproducts.

-

Equilibrate a size-exclusion chromatography column (e.g., PD-10) with phosphate-buffered saline (PBS), pH 7.4.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS according to the manufacturer's instructions. The brightly colored, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for TMR) and using the respective extinction coefficients.

-

Advanced Application: Live-Cell Imaging with Self-Labeling Tags

TMR derivatives are central to advanced live-cell imaging techniques that utilize self-labeling enzyme tags like HaloTag, SNAP-tag, and CLIP-tag.[11] In this system, a protein of interest (POI) is genetically fused to the self-labeling tag. A specific ligand for the tag, covalently attached to TMR, is then added to the cells.[11][12] The tag acts as an enzyme, catalyzing an irreversible covalent bond with the TMR-ligand.

This approach offers exceptional specificity for labeling a target protein within the complex environment of a living cell, enabling a wide range of imaging applications, including super-resolution microscopy.[11] While this compound itself is not the direct ligand, it serves as a foundational building block for synthesizing these TMR-conjugated ligands.[12]

Caption: Workflow for live-cell imaging using self-labeling enzyme tags.

Conclusion

This compound is a remarkably versatile and powerful reagent in the molecular biologist's toolkit. Its bright and stable fluorescence, combined with a reactive primary amine, enables two primary workflows of significant utility. As a substrate for transglutaminases, it provides a direct and robust method for assaying enzyme activity and labeling specific proteins. As a bioconjugation partner, it allows for the fluorescent labeling of a wide array of biomolecules through stable amide bond formation. Its role as a precursor for advanced imaging ligands further extends its utility to the cutting edge of live-cell microscopy. By understanding the chemical principles and applying the robust protocols detailed in this guide, researchers can effectively harness the power of this compound to illuminate complex biological processes.

References

-

Real-time fluorescence assay for monitoring transglutaminase activity . BMG Labtech. Available at: [Link]

-

Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer . ResearchGate. Available at: [Link]

-

A Rapid Transglutaminase Assay for High-Throughput Screening Applications . Journal of Biomolecular Screening. Available at: [Link]

-

Self-labelling enzymes as universal tags for fluorescence microscopy, super-resolution microscopy and electron microscopy . PMC - PubMed Central. Available at: [Link]

-

Structures of Rhodamine 1 and tetramethylrhodamine (TMR) 2. Xanthene core highlighted in blue . ResearchGate. Available at: [Link]

-

Multifunctional fluorophores for live-cell imaging and affinity capture of proteins . bioRxiv. Available at: [Link]

-

Transglutaminase Assay Kit ("DCC"), fluorescent . Zedira GmbH. Available at: [Link]

-

Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging . eLife. Available at: [Link]

-

Assay of transglutaminase activity by electrophoretic removal of the unreacted monodansyl cadaverine . ResearchGate. Available at: [Link]

-

Fluorescent labeling and modification of proteins . PMC - NIH. Available at: [Link]

-

Green chemical and biological synthesis of cadaverine: recent development and challenges . Royal Society of Chemistry. Available at: [Link]

-

Non-Toxic Dyes for Live-Cell Imaging . Saguaro Biosciences. Available at: [Link]

-

Synthesis, Structure, and Spectral Properties of Perhalogenated Metalloporphyrins . ResearchGate. Available at: [Link]

-

Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies . PubMed. Available at: [Link]

-

Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes . MDPI. Available at: [Link]

-

The Role of Molecular Biology in the Biomonitoring of Human Exposure to Chemicals . MDPI. Available at: [Link]

-

Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins . PubMed Central. Available at: [Link]

-

Synthesis and Spectral Properties of New Octamethyl Substituted Tetrapyrazinoporphyrazines . ResearchGate. Available at: [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. biotium.com [biotium.com]

- 6. biotium.com [biotium.com]

- 7. Tetramethylrhodamine Cadaverine, 5-(and-6)-((N-(5-Aminopentyl) Amino) Carbonyl) Tetramethylrhodamine, mixed isomers 10 mg [thermofisher.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [5-(6)-((N-(5-AMinopentyl)aMino)carbonyl)tetraMethylrhodaMine] | 159311-67-8 [chemicalbook.com]

- 11. Self-labelling enzymes as universal tags for fluorescence microscopy, super-resolution microscopy and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multifunctional fluorophores for live-cell imaging and affinity capture of proteins | bioRxiv [biorxiv.org]

An In-depth Technical Guide to TMR Cadaverine as a Fluorescent Probe for Proteins

A-Technical-Guide-to-TMR-Cadaverine-as-a-Fluorescent-Probe-for-Proteins

Introduction: Illuminating Protein Function with Precision

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify protein activity is paramount. Fluorescent probes have revolutionized this pursuit, offering a window into the dynamic processes that govern life. Among these tools, TMR (Tetramethylrhodamine) cadaverine has emerged as a powerful and versatile reagent for the specific labeling of proteins. This guide provides a comprehensive technical overview of TMR cadaverine, from its underlying biochemical principles to detailed experimental protocols and applications, designed for researchers, scientists, and drug development professionals.

This compound is a derivative of the bright and photostable fluorophore, tetramethylrhodamine, which has been functionalized with a cadaverine (1,5-diaminopentane) linker. This unique structure does not inherently label proteins. Instead, it serves as a highly specific substrate for a class of enzymes known as transglutaminases (TGases) . This enzymatic specificity is the cornerstone of this compound's utility, enabling the targeted labeling of proteins that are substrates for these enzymes.

The Mechanism of Transglutaminase-Mediated Protein Labeling

Transglutaminases catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and the primary amine of a lysine residue.[1][2] this compound cleverly hijacks this natural process. The primary amine on the cadaverine moiety acts as a lysine mimic, allowing the transglutaminase to covalently attach the entire TMR-cadaverine molecule to a glutamine residue on a target protein.[1][2] This reaction is calcium-dependent and results in the release of ammonia.[1][2]

The high specificity of transglutaminases for their glutamine-containing protein substrates, coupled with their broad tolerance for the amine-containing substrate, makes this system ideal for protein labeling.[2] This allows for the precise incorporation of the TMR fluorophore onto target proteins, both in vitro and in cellular contexts.

Caption: Mechanism of TMR-cadaverine protein labeling catalyzed by transglutaminase.

Core Experimental Workflow: A Step-by-Step Overview

A typical experiment involving this compound follows a logical progression of steps designed to ensure specific and efficient labeling, followed by robust analysis. The workflow can be adapted for both purified protein systems and more complex biological samples.

Caption: A generalized experimental workflow for protein labeling with this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is designed for labeling a purified protein known or suspected to be a transglutaminase substrate.

Materials:

-

Purified protein of interest

-

This compound (e.g., from a commercial supplier)

-

Guinea Pig Liver Transglutaminase (gpTGase)[2]

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT

-

Stop Solution: 50 mM EDTA, pH 8.0

-

4x SDS-PAGE Loading Buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations may require optimization, but a good starting point is:

-

Protein of Interest: 1-5 µM

-

This compound: 50-200 µM

-

gpTGase: 0.5 µM[3]

-

Reaction Buffer to a final volume of 50 µL.

-

-

Controls: It is critical to include proper controls:

-

No TGase Control: Omit the transglutaminase to check for non-enzymatic labeling.

-

No Protein Control: Omit the protein of interest to visualize the migration of any labeled TGase.

-

No this compound Control: To assess any intrinsic fluorescence of your protein.

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal time will depend on the specific activity of the enzyme and the substrate.

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of Stop Solution (to a final concentration of ~5 mM EDTA) or by adding 15 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Resolve the samples on an SDS-PAGE gel.

-

Visualize the TMR fluorescence by scanning the gel using a fluorescence gel imager (Excitation: ~555 nm, Emission: ~580 nm).

-

Subsequently, stain the same gel with Coomassie Blue or a similar total protein stain to visualize all protein bands and confirm the location of the fluorescently labeled protein.

-

Protocol 2: Probing Transglutaminase Activity in Living Cells

This protocol allows for the identification of endogenous transglutaminase substrates within a cellular context.[4][5]

Materials:

-

Cells in culture (adherent or suspension)

-

This compound

-

Culture medium

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fixative (e.g., 4% Paraformaldehyde in PBS) for microscopy

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing 0.1-0.5 mM this compound.[4] Note: Cytotoxicity should be evaluated for your specific cell line.

-

Incubate for a period ranging from 1 to 24 hours, depending on the cellular process being investigated.

-

-

Sample Preparation for Biochemical Analysis:

-

Wash the cells three times with ice-cold PBS to remove unincorporated this compound.

-

Lyse the cells directly on the plate/flask using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

Sample Preparation for Microscopy:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Mount the coverslips on slides with an appropriate mounting medium.

-

-

Analysis:

-

Biochemical: Analyze the cell lysates by SDS-PAGE and in-gel fluorescence scanning, as described in Protocol 1. This will reveal the molecular weights of cellular proteins that have been labeled. Western blotting with an anti-TMR or anti-rhodamine antibody can also be performed.

-

Microscopy: Visualize the subcellular localization of labeled proteins using a fluorescence microscope with appropriate filter sets for TMR (e.g., TRITC/Rhodamine channel). This can reveal where active transglutaminase is present in the cell.[4][5]

-

Data Analysis and Interpretation

A successful this compound labeling experiment will show a fluorescent band on an SDS-PAGE gel corresponding to the molecular weight of the target protein. The intensity of this band should be significantly higher than in the "No TGase" control.

-

Specificity: The primary validation of the experiment's success is the dependence of the fluorescent signal on the presence of transglutaminase.

-

Substrate Identification: In cell-based assays, the appearance of specific fluorescent bands indicates that these proteins are substrates for an active transglutaminase within the cell.[4] For example, fibronectin has been identified as a major extracellular substrate for transglutaminase in this manner.[4][5]

-

Quantitative Analysis: The fluorescence intensity of the labeled protein can be quantified using densitometry software and can be used to measure enzyme kinetics or the effects of inhibitors.

Quantitative Data Summary

| Parameter | Value | Source |

| Fluorophore | Tetramethylrhodamine (TMR) | N/A |

| Excitation Maximum | ~555 nm | [6] |

| Emission Maximum | ~580 nm | [6] |

| Typical Labeling Concentration (in vitro) | 50-200 µM | Author Experience |

| Typical Labeling Concentration (in-cell) | 0.1-0.5 mM | [4] |

| Enzyme Requirement | Transglutaminase (Ca²⁺ dependent) | [2] |

| Bond Type | Covalent Isopeptide | [2] |

Applications in Research and Drug Development

The specificity of this compound makes it a valuable tool in several research areas:

-

Enzyme Activity Assays: It provides a direct method for measuring the activity of transglutaminases in purified systems and in complex biological samples like cell lysates or tissue homogenates.[7][8][9]

-

Substrate Discovery: this compound is instrumental in identifying novel protein substrates for transglutaminases, which is crucial for understanding the biological roles of these enzymes in health and disease.[4][5][10]

-

High-Throughput Screening (HTS): The fluorescent readout is amenable to microplate formats, making it suitable for HTS of potential transglutaminase inhibitors, which are of interest for various diseases, including celiac disease, neurodegenerative disorders, and cancer.[8]

-

Visualizing Protein Cross-linking: In cell and tissue models, this compound can be used to visualize the localization of transglutaminase activity, for instance, in the stabilization of the extracellular matrix.[5]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Weak Fluorescent Signal | 1. Inactive transglutaminase. 2. Protein is not a TGase substrate. 3. Insufficient Ca²⁺ in the reaction buffer. 4. Low protein expression in cells. | 1. Use a fresh enzyme aliquot; ensure DTT is present. 2. Use a known positive control substrate (e.g., N,N-dimethylcasein). 3. Confirm buffer composition (5-10 mM CaCl₂). 4. Validate target expression via Western blot.[11] |

| High Background/Non-specific Labeling | 1. This compound concentration is too high. 2. Contaminating amine-reactive compounds. 3. Insufficient washing (in-cell protocol). | 1. Titrate down the concentration of this compound. 2. Ensure high-purity reagents and buffers. 3. Increase the number and duration of PBS washes.[12] |

| Fluorescent Signal in "No TGase" Control | 1. Protein sample contains endogenous transglutaminase. 2. Non-enzymatic reaction (rare). | 1. Add EDTA to the control reaction to chelate Ca²⁺ and inhibit TGase activity. 2. Ensure reaction conditions are not extreme (e.g., high pH). |

| Fluorescence Quenching | 1. Photobleaching during imaging. 2. pH sensitivity of the fluorophore. | 1. Use an anti-fade mounting medium; minimize light exposure.[11][13] 2. Ensure buffers and fixatives are at a neutral pH (~7.4).[14] |

Conclusion

This compound, leveraged through the catalytic precision of transglutaminase, offers a robust and specific method for fluorescently labeling proteins. Its application spans from fundamental biochemical characterization to complex cellular imaging and high-throughput drug screening. By understanding the core mechanism and adhering to validated protocols, researchers can effectively employ this powerful tool to shed light on the critical roles of protein cross-linking in biology and disease.

References

-

Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

-

Fesus, L., et al. (1997). The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells. PubMed. [Link]

-

Gaudry, C., et al. (1999). Detection and characterization, using fluoresceincadaverine, of amine acceptor protein substrates accessible to active transglutaminase expressed by rabbit articular chondrocytes. PubMed. [Link]

-

Gard, D. L., & Lazarides, E. (1979). Specific fluorescent labeling of chicken myofibril Z-line proteins catalyzed by guinea pig liver transglutaminase. PubMed. [Link]

-

Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

-

ResearchGate. (2025, August 6). Transglutaminase-Catalyzed Site-Specific Conjugation of Small-Molecule Probes to Proteins in Vitro and on the Surface of Living Cells. [Link]

-

Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. National Institutes of Health. [Link]

-

Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. [Link]

-

ResearchGate. (2025, August 7). Assay of transglutaminase activity by electrophoretic removal of the unreacted monodansyl cadaverine. [Link]

-

Wu, Y. W., & Tsai, Y. H. (2006). A Rapid Transglutaminase Assay for High-Throughput Screening Applications. ResearchGate. [Link]

-

Uttamapinant, C., et al. (2015). Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. National Institutes of Health. [Link]

-

Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. [Link]

-

Abberior Instruments. Protein labeling protocol. [Link]

-

Spahn, C., et al. (2015). Self-labelling enzymes as universal tags for fluorescence microscopy, super-resolution microscopy and electron microscopy. PubMed Central. [Link]

-

ResearchGate. (2019, July 8). What is the best protocol for evaluate TMR-peptide?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and characterization, using fluoresceincadaverine, of amine acceptor protein substrates accessible to active transglutaminase expressed by rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-labelling enzymes as universal tags for fluorescence microscopy, super-resolution microscopy and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Specific fluorescent labeling of chicken myofibril Z-line proteins catalyzed by guinea pig liver transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 13. researchgate.net [researchgate.net]

- 14. 蛍光タンパク質を用いた細胞標識 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to Labeling Nucleic Acids with TMR Cadaverine

Executive Summary

The covalent attachment of fluorescent dyes to nucleic acids is a cornerstone of modern molecular biology and diagnostics, enabling the visualization and quantification of DNA and RNA in a multitude of applications. Tetramethylrhodamine (TMR) cadaverine has emerged as a versatile and robust tool for this purpose. Its bright fluorescence, photostability, and, most importantly, the primary amine provided by the cadaverine linker, allow for flexible and efficient conjugation to nucleic acids. This guide provides a comprehensive overview of the core principles, mechanisms, and detailed protocols for labeling nucleic acids using TMR cadaverine. We will explore both enzymatic and chemical conjugation strategies, delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss key applications and troubleshooting, empowering researchers to effectively leverage this powerful labeling technology.

Introduction: The Imperative of Fluorescent Nucleic Acid Labeling

Fluorescently labeled oligonucleotides are indispensable tools in a wide array of research and diagnostic applications, including fluorescence in situ hybridization (FISH), DNA microarrays, real-time PCR, and single-molecule imaging.[1][2] The choice of fluorophore and the labeling chemistry are critical determinants of experimental success, influencing sensitivity, specificity, and signal-to-noise ratio. An ideal labeling strategy should be efficient, site-specific, and minimally disruptive to the nucleic acid's biological function, such as its ability to hybridize to a target sequence.

This compound: A Superior Reagent for Nucleic Acid Conjugation

Tetramethylrhodamine (TMR) is a bright, orange-fluorescent dye belonging to the rhodamine family, well-suited for excitation by common laser lines (e.g., 532 nm).[3] It exhibits a high quantum yield and is relatively photostable, making it a popular choice for imaging applications.[4][5]

Key Properties of TMR:

-

High Molar Extinction Coefficient: Efficiently absorbs excitation light.

-

Good Quantum Yield: Effectively converts absorbed light into emitted fluorescence.

-

Photostability: Resists photobleaching during prolonged imaging.

-

Visible Spectrum Emission: Emits in the orange-red region of the spectrum, often providing good separation from other common fluorophores in multiplex assays.

The true utility of TMR for nucleic acid labeling is unlocked by its conjugation to cadaverine. Cadaverine, a five-carbon diamine, provides a flexible linker and a terminal primary amine. This primary amine is the key functional group that allows for covalent attachment to nucleic acids via two primary, highly efficient mechanisms.

| Property | Value | Source |

| Excitation Maximum (Ex) | ~542-555 nm | [6] |

| Emission Maximum (Em) | ~574-580 nm | [6] |

| Linker | Cadaverine (1,5-Diaminopentane) | |

| Reactive Group | Primary Amine (-NH₂) |

Mechanisms of Action: Covalent Conjugation Strategies

The primary amine of this compound serves as a nucleophile, enabling its attachment to nucleic acids through two robust methods: chemical coupling to a 5'-phosphate group and enzymatic incorporation at internal sites.

Chemical Labeling at the 5'-Phosphate Terminus via EDC Chemistry

A common and efficient method for site-specific labeling of synthetic oligonucleotides is to target the terminal 5'-phosphate group.[7] This is achieved using a "zero-length" carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[8][9]

The Causality Behind the Chemistry: The reaction proceeds in a two-step manner. First, EDC activates the 5'-phosphate group of the oligonucleotide, forming a highly reactive phosphodiester intermediate.[9] The addition of imidazole is crucial as it reacts with this intermediate to form a more stable, yet still highly reactive, phosphorimidazolide.[9][10] This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable phosphoramidate bond.[10] This method ensures that labeling occurs specifically at the 5'-end, preserving the rest of the oligonucleotide for hybridization.

Diagram: EDC-Mediated Labeling of a 5'-Phosphate Group

Caption: Workflow for chemical labeling of a 5'-phosphate with this compound using EDC.

Enzymatic Labeling via Transglutaminase

For internal labeling or for modifying nucleic acids that lack a suitable terminal phosphate, enzymatic methods offer a powerful alternative.[][12][13] Microbial transglutaminase (MTG) is an enzyme that catalyzes an acyl-transfer reaction between the γ-carboxamide group of a glutamine residue and a primary amine.[14]

The Causality Behind the Method: While nucleic acids do not naturally contain glutamine residues, this method is ingeniously applied by first incorporating a glutamine-tagged nucleotide (e.g., a dUTP modified with a glutamine-containing peptide tag) into the nucleic acid during synthesis or via enzymatic polymerization (e.g., PCR or nick translation).[15] Once this "handle" is incorporated, transglutaminase can specifically recognize the glutamine tag and covalently link the primary amine of this compound to it.[15][16] This strategy provides exceptional control over the labeling site and can be used to introduce multiple fluorophores within a single probe.[14][15]

Diagram: Transglutaminase-Mediated Enzymatic Labeling

Caption: Two-step workflow for enzymatic labeling using transglutaminase.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating essential purification and quality control steps to ensure the generation of high-quality labeled probes.

Protocol: 5'-Phosphate Labeling with this compound using EDC

This protocol is optimized for labeling 1 nmol of a 5'-phosphorylated oligonucleotide.

Materials and Reagents:

-

5'-phosphorylated DNA/RNA oligonucleotide (1 nmol)

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Imidazole

-

Nuclease-free water

-

0.1 M Imidazole buffer, pH 6.0

-

Dimethyl sulfoxide (DMSO)

-

Purification supplies: Ethanol, 3M Sodium Acetate, spin columns, or HPLC system.[1][17]

Step-by-Step Methodology:

-

Oligonucleotide Preparation: Dissolve 1 nmol of the 5'-phosphorylated oligonucleotide in 10 µL of nuclease-free water.

-

Reagent Preparation (Prepare Fresh):

-

Dissolve this compound in DMSO to a final concentration of 50 mM.

-

Dissolve EDC in 0.1 M Imidazole buffer (pH 6.0) to a final concentration of 100 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

10 µL of oligonucleotide solution (1 nmol)

-

2 µL of this compound solution (100 nmol, 100x molar excess)

-

10 µL of fresh EDC/Imidazole solution (1 µmol, 1000x molar excess)

-

-

Vortex briefly to mix.

-

-

Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.

-

Purification (Critical Step): It is essential to remove unreacted this compound and EDC byproducts.[17]

-

Ethanol Precipitation (Standard Method): Add 0.1 volumes of 3M Sodium Acetate and 3 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).

-

HPLC Purification (High-Purity Method): For applications requiring highly pure probes, reverse-phase HPLC is recommended.[1]

-

-

Quantification and Quality Control:

-

Spectrophotometry: Measure the absorbance at 260 nm (for nucleic acid) and ~555 nm (for TMR). The ratio of A555/A260 can be used to estimate the labeling efficiency.

-

Gel Electrophoresis: Run the labeled product on a denaturing polyacrylamide gel. Visualize the gel using a fluorescence imager. A successful reaction will show a fluorescent band corresponding to the size of the oligonucleotide, confirming covalent attachment.[17] Unincorporated dye will run at the bottom of the gel.

-

Quality Control Metrics

| Parameter | Method | Expected Outcome | Rationale |

| Labeling Efficiency | UV-Vis Spectrophotometry (A555/A260 ratio) | Ratio > 0.1 (varies with oligo length) | Confirms the presence of the fluorophore on the nucleic acid. |

| Covalent Linkage | Denaturing PAGE with Fluorescence Imaging | A single fluorescent band at the expected molecular weight of the oligo. | Differentiates between covalently attached dye and free dye in the solution.[17] |

| Purity | HPLC or Gel Electrophoresis | A single major peak/band for the labeled product. | Ensures removal of unreacted reagents that can cause background signal.[18] |

Applications and Field-Proven Insights

This compound-labeled nucleic acids are employed in a variety of cutting-edge applications.[19]

-

Fluorescence in situ Hybridization (FISH): TMR-labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, providing spatial information on gene expression and chromosome organization.[2] The brightness of TMR allows for sensitive detection.

-

Microarrays: Labeled cDNA or cRNA is hybridized to microarrays for large-scale gene expression analysis.[20]

-

Fluorescence Resonance Energy Transfer (FRET): TMR can act as a FRET acceptor when paired with a suitable donor fluorophore (like fluorescein), enabling studies of nucleic acid conformational changes and interactions.[4][21]

-

Drug Development: Fluorescently labeling therapeutic oligonucleotides (e.g., siRNA, antisense oligos) allows for tracking their delivery, cellular uptake, and intracellular localization.

Expert Insight: When using TMR-labeled probes for FRET, be aware of potential quenching effects. TMR fluorescence can be quenched upon close proximity to itself (self-quenching) or certain nucleotides, particularly guanosine.[4][21] This property, while sometimes a challenge, can also be exploited to design "turn-on" probes that fluoresce only upon hybridization and conformational change.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | Inactive EDC (hydrolyzed); Insufficient molar excess of reagents; 5'-end of oligo is not phosphorylated. | Use fresh, high-quality EDC. Increase the molar excess of this compound and EDC. Confirm the starting material has a 5'-phosphate. |

| High Background Fluorescence | Incomplete removal of unreacted this compound. | Optimize the purification step. Perform a second round of ethanol precipitation or use HPLC. |

| Smearing on Gel | Nuclease contamination; Degradation of the oligonucleotide during labeling. | Use nuclease-free water and reagents. Work in a clean environment. Minimize reaction time if degradation is suspected. |

Conclusion

This compound provides a powerful and adaptable solution for the fluorescent labeling of nucleic acids. By understanding the underlying chemical and enzymatic principles of conjugation, researchers can select the optimal strategy for their specific application. The chemical approach using EDC is ideal for site-specific 5'-end labeling of synthetic oligonucleotides, while the enzymatic transglutaminase method offers the flexibility to label internally. Adherence to rigorous purification and quality control protocols is paramount to generating reliable probes for sensitive downstream applications. This guide provides the foundational knowledge and practical methodologies to empower researchers, scientists, and drug development professionals to successfully implement this compound labeling in their workflows, advancing discovery across the life sciences.

References

-

Martin, K. T., et al. (2021). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å. NIH. [Link]

-

ResearchGate. Chemistry of the procedures used for labeling of DNA or RNA targets. TMR, tetramethylrhodamine. [Link]

-

Bio-Synthesis, Inc. Fluorescent Dye Labeling. [Link]

-

PubMed. Fine-Tuning Pyridoxal 5'-Phosphate Synthesis in Escherichia coli for Cadaverine Production in Minimal Culture Media. [Link]

-

PubMed. Spectroscopic characterization of fluorescein- and tetramethylrhodamine-labeled oligonucleotides and their complexes with a DNA template. [Link]

-

Amerigo Scientific. Transglutaminase Protein Labeling Kits. [Link]

-

NIH. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays. [Link]

-

PubMed. Enzymatic labeling of nucleic acids. [Link]

-

PubMed Central. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. [Link]

-

Taylor & Francis Online. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. [Link]

-

PubMed Central. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. [Link]

-

G-Biosciences. Modifying Oligonucleotide 5'-Phosphates By EDC for Improved Coupling. [Link]

-

PubMed Central. Cadaverine: A lysine catabolite involved in plant growth and development. [Link]

-

ResearchGate. Comparison of the photophysical properties of TMR, RF 620 , and SiOH2R. [Link]

-

PubMed Central. Structural mechanisms for binding and activation of a contact-quenched fluorophore by RhoBAST. [Link]

-

PubMed Central. Carbodiimide reagents for the chemical probing of RNA structure in cells. [Link]

-

bioRxiv. Generation of densely labeled oligonucleotides for the detection of small genomic elements. [Link]

-

PubMed Central. Biotechnological Applications of Transglutaminases. [Link]

-

Michigan State University. Nucleic Acids. [Link]

-

PubMed Central. Fluorescent Detection and Isolation of DNA Variants Using Stabilized RecA-Coated Oligonucleotides. [Link]

-

YouTube. 22.03 Phosphorus in Nucleic Acids. [Link]

-

PubMed. Enzymatic labeling of nucleic acids. [Link]

-

BMG Labtech. Real-time fluorescence assay for monitoring transglutaminase activity. [Link]

-

Frontiers. Radiolabeling of functional oligonucleotides for molecular imaging. [Link]

-

JoVE. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos. [Link]

-

ResearchGate. The general principles of chemical conjugation of nucleic acids. [Link]

-

QIAGEN. Enzymes for labeling nucleic acids. [Link]

-

Zedira GmbH. Protein Labeling. [Link]

-

The Royal Society of Chemistry. Rapid Chemical Ligation of Oligonucleotides by the Diels- Alder Reaction. [Link]

Sources

- 1. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. Nucleic Acids [www2.chemistry.msu.edu]

- 8. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 12. Enzymatic labeling of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic labeling of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Labeling - Products - Zedira GmbH [zedira.com]

- 15. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transglutaminase Protein Labeling Kits - Amerigo Scientific [amerigoscientific.com]

- 17. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectroscopic characterization of fluorescein- and tetramethylrhodamine-labeled oligonucleotides and their complexes with a DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TMR Cadaverine Protein Labeling: A Detailed Application Note and Protocol for Site-Specific Modification via Microbial Transglutaminase

Abstract

Site-specific protein labeling is an invaluable tool for elucidating protein function, interactions, and localization. This application note provides a comprehensive guide for the enzymatic labeling of proteins with TMR (Tetramethylrhodamine) cadaverine using microbial transglutaminase (mTG). We will delve into the underlying principles of this powerful technique, provide a detailed, step-by-step protocol for efficient labeling, and offer guidance on the analysis and validation of the final conjugate. Furthermore, a troubleshooting section is included to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for fluorescently labeling proteins of interest with high specificity.

Introduction: The Principle of Enzymatic Protein Labeling

Microbial transglutaminase (mTG) is a versatile enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[1] While this reaction typically occurs with the ε-amino group of a lysine residue, mTG exhibits a broad tolerance for other primary amines.[2] This promiscuity can be exploited for site-specific protein labeling by introducing a primary amine-containing probe, such as TMR cadaverine.

This compound is a bright, photostable fluorescent dye with excitation and emission maxima of approximately 550 nm and 576 nm, respectively.[3] Its cadaverine moiety provides the necessary primary amine to act as a substrate for mTG. In the presence of a protein containing an accessible glutamine residue, mTG will covalently attach this compound to the protein, yielding a fluorescently labeled conjugate (Figure 1). This enzymatic approach offers significant advantages over traditional chemical labeling methods, which often target reactive amino acids like cysteine or lysine, leading to a heterogeneous population of labeled proteins. The specificity of mTG for glutamine residues, particularly within certain sequence contexts or engineered "Q-tags," allows for a more controlled and site-specific modification.[4][5][6][7]

Figure 1: Enzymatic labeling of a protein with this compound via mTG.

Materials and Reagents

Reagents and Consumables

| Reagent | Recommended Supplier | Example Catalog No. | Storage Conditions |